Cas no 136523-92-7 (N-Fmoc-L-threonine Allyl Ester)

N-Fmoc-L-threonine Allyl Ester structure
136523-92-7 structure
Product Name:N-Fmoc-L-threonine Allyl Ester
CAS No:136523-92-7
MF:C22H23NO5
MW:381.421726465225
CID:901232
PubChem ID:11474494
Update Time:2025-11-02

N-Fmoc-L-threonine Allyl Ester Chemical and Physical Properties

Names and Identifiers

    • N-Fmoc-L-threonine Allyl Ester
    • 4-AMINO-2,6-DI CHLORO PYRIDINE
    • prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
    • Fmoc-L-Thr-OAll
    • Fmoc-L-Thr-OAllyl
    • Fmoc-Thr(OH)-OAll
    • Fmoc-Thr-O-allyl
    • L-Threonine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2-propenyl ester
    • N-(9-Fluorenylmethoxycarbonyl)threonine Allyl Ester
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine 2-Propen-1-yl Ester
    • MFCD23160326
    • AKOS025294410
    • AS-80245
    • (2S,3R)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
    • L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propen-1-yl ester
    • 136523-92-7
    • J-006857
    • Allyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate
    • E76381
    • (2S,3R)-Allyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
    • CS-0361179
    • DTXSID00467098
    • DB-266326
    • PROP-2-EN-1-YL (2S,3R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-HYDROXYBUTANOATE
    • MDL: MFCD23160326
    • Inchi: 1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1
    • InChI Key: GLXCMMPBFKKXPV-VLIAUNLRSA-N
    • SMILES: O(C(N[C@H](C(=O)OCC=C)[C@@H](C)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 381.15800
  • Monoisotopic Mass: 381.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 10
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 597.2±50.0 °C at 760 mmHg
  • Flash Point: 315.0±30.1 °C
  • PSA: 88.35000
  • LogP: 3.20810
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

N-Fmoc-L-threonine Allyl Ester Security Information

N-Fmoc-L-threonine Allyl Ester Pricemore >>

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N-Fmoc-L-threonine Allyl Ester Production Method

Additional information on N-Fmoc-L-threonine Allyl Ester

Recent Advances in the Application of N-Fmoc-L-threonine Allyl Ester (CAS: 136523-92-7) in Chemical Biology and Pharmaceutical Research

N-Fmoc-L-threonine Allyl Ester (CAS: 136523-92-7) is a crucial building block in peptide synthesis and medicinal chemistry, widely used for the protection of threonine residues during solid-phase peptide synthesis (SPPS). Recent studies have highlighted its versatility in the synthesis of complex peptides, glycopeptides, and peptidomimetics, which are essential for drug discovery and development. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its applications, synthetic methodologies, and potential therapeutic implications.

One of the most significant developments in the use of N-Fmoc-L-threonine Allyl Ester is its role in the synthesis of glycosylated peptides. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility in the efficient construction of O-linked glycopeptides, which are critical for understanding biological processes such as cell signaling and immune response. The study reported that the allyl ester protecting group could be selectively removed under mild conditions, enabling the subsequent glycosylation of the threonine side chain without affecting other functional groups.

In addition to its applications in glycopeptide synthesis, N-Fmoc-L-threonine Allyl Ester has been employed in the development of novel peptidomimetics. A recent publication in Bioorganic & Medicinal Chemistry Letters described its use in the synthesis of threonine-derived macrocycles, which exhibit enhanced stability and bioavailability compared to linear peptides. These macrocycles have shown promising activity against various therapeutic targets, including protein-protein interactions involved in cancer and infectious diseases.

Another area of interest is the optimization of synthetic protocols for N-Fmoc-L-threonine Allyl Ester. A 2024 study in Tetrahedron Letters introduced a novel catalytic system for the efficient preparation of this compound, reducing the reliance on hazardous reagents and improving overall yield. This advancement is particularly relevant for large-scale production, where cost-effectiveness and environmental considerations are paramount.

Looking ahead, the potential therapeutic applications of peptides and peptidomimetics derived from N-Fmoc-L-threonine Allyl Ester are vast. Ongoing research is exploring its use in the design of next-generation antimicrobial peptides (AMPs) and targeted drug delivery systems. For instance, a recent preprint on bioRxiv highlighted its incorporation into AMPs with potent activity against multidrug-resistant bacteria, offering a potential solution to the growing antibiotic resistance crisis.

In conclusion, N-Fmoc-L-threonine Allyl Ester (CAS: 136523-92-7) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications in glycopeptide synthesis, peptidomimetic design, and therapeutic development underscore its importance in advancing drug discovery. Future studies will likely focus on further optimizing its synthetic accessibility and expanding its utility in novel therapeutic modalities.

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